molecular formula C11H20ClNO2 B1523559 1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride CAS No. 1255717-93-1

1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B1523559
CAS No.: 1255717-93-1
M. Wt: 233.73 g/mol
InChI Key: JNRFPRKDXKHARU-UHFFFAOYSA-N
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Description

1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C11H20ClNO2. It is a hydrochloride salt derived from 1-(1-pyrrolidinyl)cyclohexanecarboxylic acid, which features a cyclohexane ring substituted with a pyrrolidine group and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the cyclohexane ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the cyclohexane ring can lead to the formation of cyclohexanone derivatives.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biological studies to investigate the effects of pyrrolidine derivatives on biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents or functional groups.

  • Cyclohexanecarboxylic acid derivatives: These compounds have the cyclohexanecarboxylic acid moiety but differ in their substituents or additional functional groups.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclohexanecarboxylic acid groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrrolidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12;/h1-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFPRKDXKHARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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